3-Aminopyrazine-2,6-dicarbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2,6-dicarbonitrile typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with suitable reagents. One common method includes the use of potassium cyanide as a reagent . The reaction conditions often involve heating and the use of solvents such as acetonitrile .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using cost-effective and scalable procedures. This may involve the use of intermediates such as 3,6-dichloropyrazine-2-carbonitrile, which can be synthesized from 3-aminopyrazine-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrazine-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can result in various substituted pyrazine derivatives .
Scientific Research Applications
3-Aminopyrazine-2,6-dicarbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminopyrazine-2,6-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Amino-3,5-dicyanopyrazine
- 3-Amino-6-bromopyrazine-2-carbonitrile
- 3-Amino-5-chloropyrazine-2-carbonitrile
Comparison: Compared to these similar compounds, 3-Aminopyrazine-2,6-dicarbonitrile is unique due to its specific substitution pattern and the presence of two cyano groups at positions 2 and 6. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-aminopyrazine-2,6-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5/c7-1-4-3-10-6(9)5(2-8)11-4/h3H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUGJCIZAIHMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552583 |
Source
|
Record name | 3-Aminopyrazine-2,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113305-95-6 |
Source
|
Record name | 3-Aminopyrazine-2,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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